molecular formula C24H24N6O4 B2421933 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1116060-88-8

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B2421933
CAS No.: 1116060-88-8
M. Wt: 460.494
InChI Key: ILRIJYCMSHVFIG-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a triazolopyrazinone core. The combination of these functional groups endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Triazolopyrazinone Core: The triazolopyrazinone core is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling of the Piperazine and Triazolopyrazinone Units: The final step involves coupling the piperazine ring with the triazolopyrazinone core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters such as norepinephrine and epinephrine. This leads to relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it potentially useful for treating conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with similar pharmacological properties.

Uniqueness

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high affinity for alpha1-adrenergic receptors and favorable pharmacokinetic profile make it a promising candidate for further research and development .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4/c1-33-20-10-6-5-9-19(20)27-13-15-28(16-14-27)21(31)17-30-24(32)29-12-11-25-23(22(29)26-30)34-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRIJYCMSHVFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C=CN=C(C4=N3)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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